1,5-Hexadiene-2,5-dicarboxylic acid
Description
1,5-Hexadiene-2,5-dicarboxylic acid is an aliphatic dicarboxylic acid characterized by a conjugated diene backbone (hexadiene) with carboxylic acid groups at positions 2 and 3. Its structure confers unique reactivity due to the interplay between the unsaturated hydrocarbon chain and the electron-withdrawing carboxyl groups. This article compares this compound with similar compounds, focusing on structural features, synthesis, and functional roles in pharmaceuticals and materials science.
Properties
CAS No. |
4481-41-8 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2,5-dimethylidenehexanedioic acid |
InChI |
InChI=1S/C8H10O4/c1-5(7(9)10)3-4-6(2)8(11)12/h1-4H2,(H,9,10)(H,11,12) |
InChI Key |
XOHQCRHNNARNFP-UHFFFAOYSA-N |
SMILES |
C=C(CCC(=C)C(=O)O)C(=O)O |
Canonical SMILES |
C=C(CCC(=C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Backbone Rigidity : this compound’s aliphatic diene backbone provides flexibility, contrasting with the rigid aromatic or heterocyclic structures of analogs like FDCA or pyrrole derivatives. This flexibility may influence its utility in polymers or metal-organic frameworks (MOFs) as a dynamic linker .
- Electronic Effects : Conjugated dienes in this compound could enhance reactivity in Diels-Alder reactions, unlike the electron-rich pyrrole or furan rings, which stabilize charge delocalization .
- Biological Activity: Aminoindan and pyrrole derivatives exhibit targeted bioactivity (e.g., neuroprotection, anti-inflammatory effects), likely due to their ability to interact with specific receptors or enzymes . The aliphatic structure of this compound may limit such specificity but could serve as a metabolite or precursor.
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